1-Benzyl-1H-pyrrole-2-carbaldehyde
Overview
Description
1-Benzyl-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrrolecarbaldehydes. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and an aldehyde functional group attached to the second carbon of the ring. Pyrrolecarbaldehydes are important intermediates in organic synthesis and have applications in the preparation of various heterocyclic compounds, pharmaceuticals, and materials with specific optical properties.
Synthesis Analysis
The synthesis of pyrrole-2-carbaldehydes can be achieved through various methods. One approach involves the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines, by reacting with primary amines and oxalic acid in DMSO at elevated temperatures. These pyrralines can then be cyclized to form pyrrole-fused poly-heterocyclic compounds, which serve as intermediates for drugs and other functional materials . Another synthesis method includes the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine to produce fluorescent 1-vinylpyrrole-benzimidazole ensembles .
Molecular Structure Analysis
The molecular structure of pyrrolecarbaldehydes is characterized by the presence of a pyrrole ring and an aldehyde group. The pyrrole ring contributes to the compound's aromaticity and reactivity, while the aldehyde group is highly reactive and can participate in various chemical reactions, such as condensation and Schiff base formation. The molecular structure of related compounds, such as 1-vinyl-1H-indole-3-carbaldehyde, shows minimal deviation of the carbaldehyde group from the plane of the indole ring system, indicating a planar structure that can be stabilized by intramolecular interactions .
Chemical Reactions Analysis
Pyrrolecarbaldehydes undergo a range of chemical reactions due to the reactivity of the aldehyde group. They can react with acetylenes in the presence of a base to form secondary acetylenic alcohols, which can rearrange into ethylenic ketones . Additionally, they can participate in base-catalyzed condensation reactions to form complex heterocyclic structures, such as pyrrolizines . The reactivity of pyrrolecarbaldehydes makes them versatile building blocks in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolecarbaldehydes are influenced by their molecular structure. The presence of the aldehyde group makes them polar and reactive, while the aromatic pyrrole ring contributes to their stability and potential for π-π interactions. These compounds often exhibit fluorescence, which is valuable for applications in optoelectronic materials . The hydrogen bonding capabilities of the pyrrole N-H group and the potential for van der Waals forces also affect their molecular packing and solid-state properties .
Scientific Research Applications
Synthesis and Fluorescence Properties
1-Benzyl-1H-pyrrole-2-carbaldehyde has been used in synthesizing fluorescent 1-vinylpyrrole-benzimidazole ensembles, which are noted for their intense fluorescence, especially in the blue region. This suggests potential applications in materials science and fluorescence-based technologies (Trofimov et al., 2009).
Crystal Structure and Molecular Interactions
The compound's derivatives, like pyrrole-2-carbaldehyde isonicotinoylhydrazone, have been studied using single-crystal X-ray diffraction analysis. These studies focus on intramolecular interactions and hydrogen bonding, which are crucial in understanding the compound's structural properties and potential applications in crystal engineering and materials science (Safoklov et al., 2002).
Magnetic Properties
1-Benzyl-1H-pyrrole-2-carbaldehyde has been utilized in the creation of high nuclearity {Mn(III)25} barrel-like clusters, exhibiting single-molecule magnetic behavior. This application is significant in the field of molecular magnetism and could lead to advancements in data storage technologies (Giannopoulos et al., 2014).
Conversion to Pyrrole-Fused Poly-Heterocyclic Compounds
The compound has been converted to N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) and further transformed into pyrrole-fused poly-heterocyclic compounds. These are potential intermediates for drugs, food flavors, and functional materials, highlighting its versatility in synthetic chemistry (Adhikary et al., 2015).
Ligand Synthesis and Complexing Ability
A novel ligand system was synthesized using 1-Benzyl-1H-pyrrole-2-carbaldehyde, which was studied for its acid-base properties and complexing ability with respect to various divalent ions. This research is essential in coordination chemistry, with potential applications in catalysis and material science (Popov et al., 2010).
Safety And Hazards
Future Directions
Pyrrole-2-carboxaldehyde derivatives, which include “1-Benzyl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources, including fungi, plants, and microorganisms . These compounds have various biological functions, indicating the importance of the Py-2-C skeleton in vivo . Future research may focus on exploring the physiological activities of these compounds .
properties
IUPAC Name |
1-benzylpyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHZZTKKFSPICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456147 | |
Record name | 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
18159-24-5 | |
Record name | 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-pyrrole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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